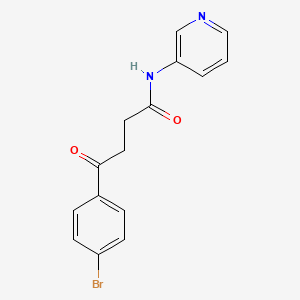
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is a chemical compound that belongs to the class of pyridine-based drugs. It is also known as BPN14770, and it has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide involves the inhibition of PDE4D. The compound binds to the active site of the enzyme and prevents it from breaking down cyclic adenosine monophosphate (cAMP). This leads to an increase in the levels of cAMP, which is a signaling molecule involved in the regulation of memory and cognition. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which is responsible for the phosphorylation of various proteins involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide have been extensively studied. The compound has been found to improve memory and cognitive function in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments include its high potency, selectivity, and low toxicity. The compound can be easily synthesized on a large scale, making it suitable for high-throughput screening assays. However, the limitations of using 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments include its poor solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new formulations of the compound to improve its solubility and stability.
3. Investigation of the long-term effects of the compound on memory and cognition.
4. Exploration of the potential therapeutic applications of the compound in other neurological disorders.
5. Investigation of the pharmacokinetics and pharmacodynamics of the compound in humans.
Conclusion:
In conclusion, 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is a promising compound with potential therapeutic applications in neurological disorders. The compound works by inhibiting the activity of PDE4D, leading to an increase in the levels of cAMP and activation of PKA. The compound has shown to improve memory and cognitive function in animal models of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. However, further research is needed to optimize the synthesis method, investigate the long-term effects of the compound, and explore its potential therapeutic applications in other neurological disorders.
Synthesemethoden
The synthesis method of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 4-bromobenzoyl chloride with 3-pyridinylbutan-1-amine in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with an acid to obtain the final product. The synthesis method of 4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide has shown promising results in various scientific research applications. It has been found to be effective in the treatment of Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. The compound works by inhibiting the activity of phosphodiesterase-4D (PDE4D), which is an enzyme involved in the regulation of memory and cognition.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-12-5-3-11(4-6-12)14(19)7-8-15(20)18-13-2-1-9-17-10-13/h1-6,9-10H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPFWJKSMZPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-4-oxo-N-3-pyridinylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)


![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)




![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)
![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)